![molecular formula C15H18Cl2N2O4 B2822677 4-((3,5-Dichlorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid CAS No. 1097637-54-1](/img/structure/B2822677.png)
4-((3,5-Dichlorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid
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Description
4-((3,5-Dichlorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid is a useful research compound. Its molecular formula is C15H18Cl2N2O4 and its molecular weight is 361.22. The purity is usually 95%.
The exact mass of the compound 4-((3,5-Dichlorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Docking and Biological Activity Analysis
Research has explored the molecular docking, vibrational, structural, electronic, and optical characteristics of derivatives closely related to the specified compound, such as 4-[(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid and its analogs. These studies include spectroscopic analysis (FT-IR, FT-Raman), theoretical calculations (DFT), natural bond orbital (NBO) analysis, and molecular docking to evaluate biological activities. The findings suggest potential biological activities and the suitability of these compounds as nonlinear optical materials, driven by their stability, hyper-conjugative interactions, and charge delocalization (Vanasundari et al., 2018).
Structural and Optical Property Assessment
Further investigations into the structural and optical properties of analog compounds, utilizing experimental and quantum chemical approaches, have revealed insights into their vibrational assignments, molecular electrostatic potential, and noncovalent interactions. These studies highlight the compounds' potential in nonlinear optical (NLO) applications and provide a foundation for understanding their reactivity and interactions at the molecular level (Vanasundari et al., 2017).
Heterocyclic Compound Synthesis for Biological Activity
Research on derivatives of the specified compound has led to the synthesis of new heterocyclic compounds with expected biological activities. These synthetic pathways involve interactions with various reagents to produce compounds with antimicrobial and antifungal properties, demonstrating the chemical versatility and potential pharmacological importance of these derivatives (Sayed et al., 2003).
properties
IUPAC Name |
4-(3,5-dichloroanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O4/c16-9-4-10(17)6-11(5-9)19-14(20)7-13(15(21)22)18-8-12-2-1-3-23-12/h4-6,12-13,18H,1-3,7-8H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOJXCDQQAAINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-Dichlorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid |
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